Bis-sulfone-PEG4-DBCO

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

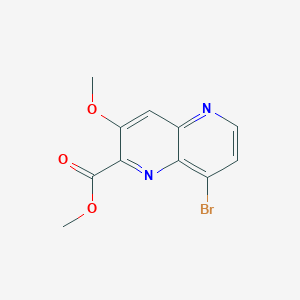

ビススルホン-PEG4-DBCOは、プロテオリシス標的キメラ(PROTAC)の合成に使用されるポリエチレングリコールベースのリンカーとして機能する化合物です。 これは、ジベンゾシクロオクチン(DBCO)基を含むクリックケミストリー試薬であり、アジド基を含む分子と歪み促進アルキン-アジド環状付加(SPAAC)を起こすことができます 。この化合物は、銅触媒を必要とせずに安定なコンジュゲートを形成できるため、生体接合および標識用途に特に役立ちます。

準備方法

合成経路および反応条件: ビススルホン-PEG4-DBCOの合成は、ポリエチレングリコール(PEG)主鎖の調製から始まる複数段階のステップを伴います反応条件は通常、中間体の安定性を確保するために、有機溶媒と制御された温度の使用を含みます 。

工業的製造方法: 工業現場では、ビススルホン-PEG4-DBCOの製造は、バッチまたは連続フロー反応器を使用してスケールアップされます。このプロセスには、最終製品の純度と一貫性を確保するための厳格な品質管理対策が含まれます。 この化合物は通常、クロマトグラフィー技術を使用して精製され、分光法によって特性評価されます 。

化学反応の分析

反応の種類: ビススルホン-PEG4-DBCOは、主に歪み促進アルキン-アジド環状付加(SPAAC)などのクリックケミストリー反応を起こします。 この反応は非常に効率的で選択性が高いため、生体接合用途に最適です 。

一般的な試薬および条件: ビススルホン-PEG4-DBCOを含むSPAAC反応では、通常、アジド含有分子を反応物として使用します。 反応は、銅触媒を必要とせずに、室温で水性または有機溶媒中で行われます 。

形成される主な生成物: ビススルホン-PEG4-DBCOとアジド含有分子との反応から形成される主な生成物は、安定なトリアゾール結合コンジュゲートです。 これらのコンジュゲートは、薬物送達や分子イメージングなど、さまざまな用途で使用されています 。

科学研究への応用

化学: 化学では、ビススルホン-PEG4-DBCOは、細胞内の特定のタンパク質を標的として分解するように設計された分子であるPROTACの合成におけるリンカーとして使用されます。 このアプリケーションは、タンパク質の機能を研究し、新しい治療戦略を開発するために不可欠です 。

生物学: 生物学研究では、ビススルホン-PEG4-DBCOは、タンパク質や核酸などの生体分子の部位特異的標識に使用されます。 これにより、高い精度で分子間相互作用と細胞プロセスを研究できます 。

医学: 医学では、ビススルホン-PEG4-DBCOは、標的化薬物送達システムの開発に使用されます。 治療薬をこの化合物に結合させることで、研究者は特定の細胞または組織への標的化送達を達成し、副作用を最小限に抑え、有効性を向上させることができます 。

産業: 産業用途では、ビススルホン-PEG4-DBCOは、先端材料やナノテクノロジーの製造に使用されます。 安定なコンジュゲートを形成できることから、機能化された表面やナノ構造を作成するのに役立ちます 。

科学的研究の応用

Chemistry: In chemistry, Bis-sulfone-PEG4-DBCO is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells. This application is crucial for studying protein function and developing new therapeutic strategies .

Biology: In biological research, this compound is employed for site-specific labeling of biomolecules, such as proteins and nucleic acids. This enables the study of molecular interactions and cellular processes with high precision .

Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. By conjugating therapeutic agents to this compound, researchers can achieve targeted delivery to specific cells or tissues, minimizing side effects and improving efficacy .

Industry: In industrial applications, this compound is used in the production of advanced materials and nanotechnology. Its ability to form stable conjugates makes it valuable for creating functionalized surfaces and nanostructures .

作用機序

ビススルホン-PEG4-DBCOは、SPAAC反応を通じてその効果を発揮します。この反応では、DBCO基がアジド含有分子と反応して安定なトリアゾール結合コンジュゲートを形成します。 この反応は非常に特異的で効率的であるため、標的分子の生物学的活性を損なうことなく、精密な生体接合が可能です 。

類似の化合物との比較

類似の化合物:- ビススルホン-PEG4-NHS

- ビススルホン-PEG4-マレイミド

- ビススルホン-PEG4-アルキン

独自性: 類似の化合物と比較して、ビススルホン-PEG4-DBCOは、銅を含まないクリックケミストリーの利点を提供します。これは、銅が毒性となる可能性のある生物学的用途に特に役立ちます。 さらに、DBCO基はSPAAC反応においてより高い反応性と選択性を提供するため、生体接合のための好ましい選択肢となっています 。

類似化合物との比較

Similar Compounds:

- Bis-sulfone-PEG4-NHS

- Bis-sulfone-PEG4-Maleimide

- Bis-sulfone-PEG4-Alkyne

Uniqueness: Compared to similar compounds, Bis-sulfone-PEG4-DBCO offers the advantage of copper-free click chemistry, which is particularly beneficial for biological applications where copper can be toxic. Additionally, the DBCO group provides higher reactivity and selectivity in the SPAAC reaction, making it a preferred choice for bioconjugation .

特性

分子式 |

C54H59N3O12S2 |

|---|---|

分子量 |

1006.2 g/mol |

IUPAC名 |

N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzamide |

InChI |

InChI=1S/C54H59N3O12S2/c1-40-11-21-48(22-12-40)70(62,63)38-47(39-71(64,65)49-23-13-41(2)14-24-49)53(60)44-17-19-45(20-18-44)54(61)56-28-30-67-32-34-69-36-35-68-33-31-66-29-26-51(58)55-27-25-52(59)57-37-46-9-4-3-7-42(46)15-16-43-8-5-6-10-50(43)57/h3-14,17-24,47H,25-39H2,1-2H3,(H,55,58)(H,56,61) |

InChIキー |

ADIRLUISORIXON-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8S,9S,10R,13S,14S,17S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B11833998.png)

![4-(3-Bromopyrazolo[1,5-A]pyrimidin-6-YL)aniline](/img/structure/B11834027.png)

![tert-butyl 3-(((1-(3-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)methyl)piperidine-1-carboxylate](/img/structure/B11834038.png)

![2-[(2Z)-2-(quinolin-8-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B11834054.png)